molecular formula C24H17FN2O4S2 B5017265 (5Z)-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5017265
M. Wt: 480.5 g/mol
InChI Key: GWMFFTTWKSXMGD-XKZIYDEJSA-N
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Description

The compound “(5Z)-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinone derivatives typically involves the cyclization of appropriate thiourea derivatives with α-halo ketones or aldehydes. For this specific compound, the synthetic route might involve:

    Starting Materials: 2-fluorobenzyl alcohol, 5-nitrobenzaldehyde, 2-methylbenzylamine, and thiourea.

    Reaction Steps:

Industrial Production Methods

Industrial production of such compounds would involve optimization of the above synthetic route for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction of the nitro group to an amine group is a common reaction.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Use of reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinone derivatives are used as ligands in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Antimicrobial Agents: Thiazolidinone derivatives have shown activity against various bacterial and fungal strains.

    Anticancer Agents: Some derivatives exhibit cytotoxic activity against cancer cell lines.

Medicine

    Anti-inflammatory Agents: Potential use in the treatment of inflammatory diseases.

    Antidiabetic Agents: Thiazolidinone derivatives have been studied for their potential to improve insulin sensitivity.

Industry

    Agriculture: Use as pesticides or herbicides.

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of thiazolidinone derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. For example:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Modulation: Binding to and modulating the activity of specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic activity.

    Benzothiazoles: Known for their antimicrobial and anticancer properties.

Uniqueness

The unique combination of functional groups in “(5Z)-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.

Properties

IUPAC Name

(5Z)-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O4S2/c1-15-6-2-5-9-20(15)26-23(28)22(33-24(26)32)13-17-12-18(27(29)30)10-11-21(17)31-14-16-7-3-4-8-19(16)25/h2-13H,14H2,1H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMFFTTWKSXMGD-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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